7-Ethyl-1,3,5-cycloheptatriene

Description

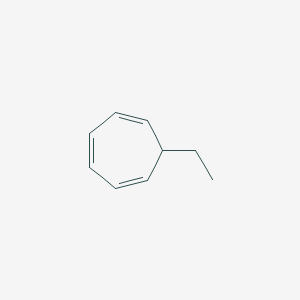

7-Ethyl-1,3,5-cycloheptatriene (C₉H₁₂, CAS 17634-51-4) is a substituted cycloheptatriene featuring a seven-membered carbon ring with three conjugated double bonds and an ethyl group at the 7-position. Its molecular structure grants unique electronic and steric properties, making it valuable in synthetic organic chemistry and materials science. The compound has been synthesized via catalytic methods, such as the TiX₂Cl₂-Et₂AlCl system in benzene, enabling its use in constructing complex polycyclic frameworks (e.g., pentacyclo[8.4.0.0³,⁷.0⁴,¹⁴.0⁶,¹¹]tetradeca-8,12-diene derivatives) . Additionally, it is a naturally occurring volatile organic compound (VOC) in plant-derived essential oils, such as Rhododendron tomentosum (wide-leaf ledum), where it constitutes ~18.92% of the volatile fraction and exhibits antimicrobial activity .

Properties

CAS No. |

17634-51-4 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

7-ethylcyclohepta-1,3,5-triene |

InChI |

InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h3-9H,2H2,1H3 |

InChI Key |

DKCPRYXLHFWDCQ-UHFFFAOYSA-N |

SMILES |

CCC1C=CC=CC=C1 |

Canonical SMILES |

CCC1C=CC=CC=C1 |

Synonyms |

7-Ethyl-1,3,5-cycloheptatriene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cycloheptatrienes with varying substituents differ significantly in physical properties, reactivity, and biological activity. Below is a comparative analysis of 7-ethyl-1,3,5-cycloheptatriene with structurally analogous compounds:

Structural and Physical Properties

- Key Observations :

- Substituent Effects on Volatility : The ethyl derivative’s role as a VOC in meat packaging contrasts with the methyl analog’s higher boiling point (146.1°C) , suggesting alkyl chain length inversely correlates with volatility.

- Electronic Effects : The ethenylidene substituent in C₉H₁₀ introduces additional conjugation, stabilizing intermediates in gas-phase reactions (e.g., fulvenallene synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.